molecular formula C23H17Cl2N3O4S B2872623 Ethyl 3-(4-chlorophenyl)-5-(2-(4-chlorophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-78-2

Ethyl 3-(4-chlorophenyl)-5-(2-(4-chlorophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2872623
CAS No.: 851950-78-2
M. Wt: 502.37
InChI Key: KULSMJYDBGQLDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-chlorophenyl)-5-(2-(4-chlorophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with 4-chlorophenyl groups, an acetamido linker, and an ethyl carboxylate ester.

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-[[2-(4-chlorophenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3O4S/c1-2-32-23(31)20-17-12-33-21(26-18(29)11-13-3-5-14(24)6-4-13)19(17)22(30)28(27-20)16-9-7-15(25)8-10-16/h3-10,12H,2,11H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULSMJYDBGQLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks direct studies on this compound, necessitating indirect comparisons based on structural analogs and synthesis methodologies.

Structural Analogues in Heterocyclic Chemistry

  • 3,4-Dihydropyrimidin-2-ones: Synthesized via Biginelli reactions using FeCl₃ or ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) . Unlike the target compound, these lack the thieno[3,4-d]pyridazine scaffold but share carbonyl and urea-derived functionalities, which are critical for hydrogen bonding in drug-receptor interactions.
  • High-Energy Material DNTF : While chemically distinct, DNTF’s nitro-functionalized heterocycles highlight how substituents (e.g., chlorophenyl groups in the target compound) can enhance thermal stability and density .

Physicochemical and Functional Properties

Property Target Compound 3,4-Dihydropyrimidin-2-ones DNTF
Core Structure Thieno[3,4-d]pyridazine Dihydropyrimidinone Nitrofurazan
Key Substituents Chlorophenyl, acetamido, ester Aryl, alkyl, urea Nitro groups
Potential Applications Pharmaceuticals (hypothetical) Anticancer, antimicrobial High-energy materials
Synthetic Catalysts Not reported FeCl₃, ionic liquids Not applicable
Thermal Stability Likely high (chlorophenyl groups) Moderate High (decomposes at ~200°C)

Research Findings and Limitations

  • Structural Insights: The chlorophenyl groups may enhance lipophilicity and binding affinity compared to non-halogenated analogs, as seen in pharmaceutical agents. The acetamido group could facilitate interactions with biological targets, similar to urea motifs in dihydropyrimidinones .
  • Synthesis Challenges: No direct synthesis data exist, but FeCl₃ or ionic liquid catalysis might optimize yield and purity, as demonstrated for related heterocycles .
  • Data Gaps : Critical parameters (e.g., melting point, solubility, bioactivity) are absent in the provided evidence, limiting authoritative comparisons.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.